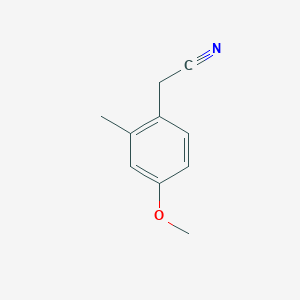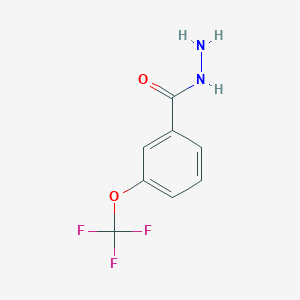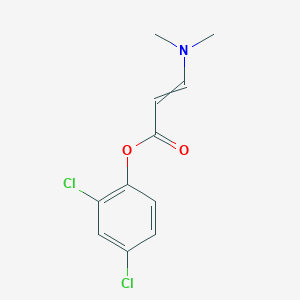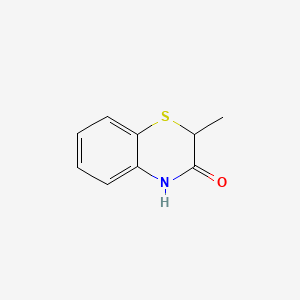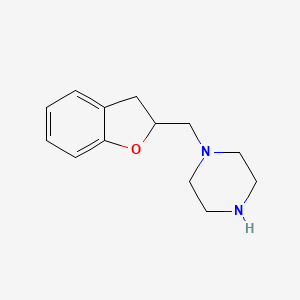
1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine
Übersicht
Beschreibung
The compound "1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine" is a chemical structure that is part of a broader class of compounds featuring a benzofuran moiety linked to a piperazine ring. This type of structure is commonly explored for its potential pharmacological properties, including antidepressant, antianxiety, antibacterial, anticancer, anti-inflammatory, and bradycardic activities . The benzofuran and piperazine components are known to interact with various biological targets, which makes derivatives of this compound interesting for drug development.
Synthesis Analysis
The synthesis of compounds related to "1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine" typically involves multi-step organic reactions. For instance, the synthesis of similar compounds has been reported to start from 2-acetylfuran, followed by Claisen-Schmidt condensation with aromatic aldehydes, cyclization with hydroxylamine hydrochloride, and subsequent Mannich reaction with N-methyl piperazine . Another approach involves the use of a key synthon that undergoes 1,3-dipolar cycloaddition with hydrazonyl chlorides or reaction with hydrazine hydrate to yield piperazine-linked derivatives . The structures of the synthesized compounds are usually confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of compounds in this class can be characterized by X-ray crystallography, which provides detailed information about the conformation of the piperazine ring and the geometry around substituent atoms. For example, a related compound with a piperazine moiety was found to have the piperazine ring in a chair conformation and a distorted tetrahedral geometry around the sulfur atom . These structural insights are crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Compounds with a benzofuran-piperazine structure can undergo various chemical reactions depending on the functional groups present. They can participate in cycloaddition reactions, Mannich reactions, and reactions with hydrazine derivatives . The reactivity of these compounds can be tailored by modifying the substituents on the benzofuran and piperazine rings, which can lead to a diverse array of derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine" derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzofuran and piperazine rings. These properties are important for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) characteristics. The log D value, which is a measure of a compound's distribution between lipophilic and aqueous phases, is particularly relevant for assessing the potential of a compound to cross biological membranes .
Wissenschaftliche Forschungsanwendungen
Sigma-1 Receptor Ligands and PET Radiotracers
A series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines demonstrated significant sigma-1 receptor affinity and selectivity, with notable examples being highly potent sigma-1 selective ligands. These compounds have been synthesized and evaluated, identifying key structural features for optimal receptor affinity. One such compound, due to its favorable properties, was advanced as a candidate for the development of a sigma-1 receptor positron emission tomography (PET) radiotracer, showing high uptake in sigma receptor-rich organs in an in vivo evaluation with a baboon, indicating potential for imaging in neurodegenerative processes (Moussa et al., 2010).
PIM1 Kinase Inhibitors for PET Imaging
Another study focused on the synthesis of a compound as a potential PET probe for imaging the enzyme PIM1, a proviral integration site in Moloney murine leukemia virus kinase. This compound demonstrated potent and selective inhibitory activity against PIM1, with a design aimed at facilitating the development of novel PET probes for better understanding and diagnosing diseases associated with PIM1 activity (Gao et al., 2013).
Antibacterial and Enzyme Inhibition
Research into novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has highlighted compounds with significant antibacterial efficacy and biofilm inhibition activity, notably against strains such as E. coli, S. aureus, and S. mutans. These compounds, especially one designated as 5e, have shown potent inhibitory activities against MRSA and VRE bacterial strains and demonstrated excellent biofilm inhibition compared to reference drugs. Additionally, they exhibited significant inhibitory activity against the MurB enzyme, a key target for antibacterial drug development (Mekky & Sanad, 2020).
Anticancer and Anti-inflammatory Agents
A series of novel hybrid compounds integrating benzofuran and N-aryl piperazine were synthesized and evaluated for their anti-inflammatory and anticancer activities. One specific derivative demonstrated both significant inhibition of NO generation in macrophages and showed selective cytotoxic activity against human lung and gastric cancer cell lines, marking it as a promising candidate for further development in cancer therapy (Ma et al., 2016).
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-2-ylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-4-13-11(3-1)9-12(16-13)10-15-7-5-14-6-8-15/h1-4,12,14H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZIVLPHTKLWQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2CC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390221 | |
| Record name | 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640698 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine | |
CAS RN |
876717-03-2 | |
| Record name | 1-(2,3-Dihydro-benzofuran-2-ylmethyl)-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

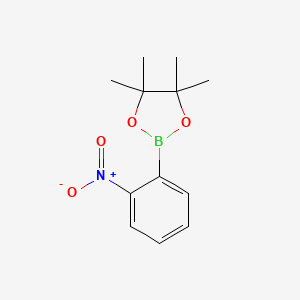
![2-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1307212.png)
![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-4-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307214.png)
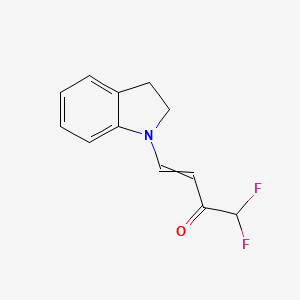
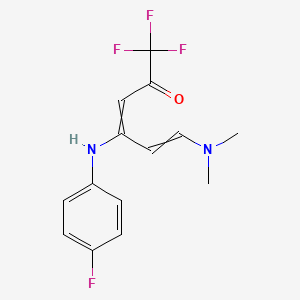
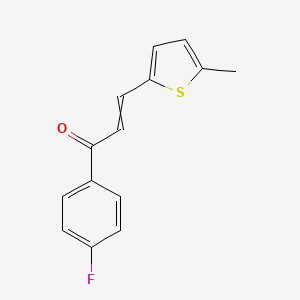
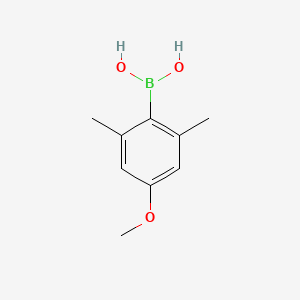
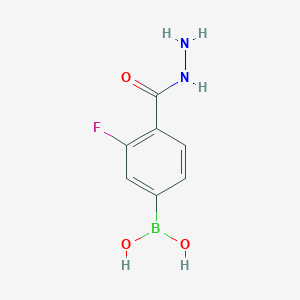
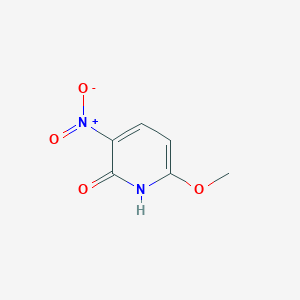
![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)
